molecular formula C5H7NO2 B1200142 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one CAS No. 64341-46-4

4-Oxa-1-azabicyclo(3.2.0)heptan-7-one

Cat. No.: B1200142
CAS No.: 64341-46-4
M. Wt: 113.11 g/mol
InChI Key: UBIRCWMYTXDXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxa-1-azabicyclo(3.2.0)heptan-7-one is a bicyclic compound that belongs to the class of oxapenams. This compound is known for its unique structure, which includes an oxygen atom and a nitrogen atom within a seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one typically involves the cyclization of appropriate precursors. One common method involves the treatment of specific precursors with a base, leading to the formation of the desired bicyclic structure . For example, the treatment of certain compounds with a base can yield this compound along with its isomers .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Oxa-1-azabicyclo(3.2.0)heptan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

4-Oxa-1-azabicyclo(3.2.0)heptan-7-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anti-tumor properties.

    Medicine: It is being explored as a potential therapeutic agent for various diseases, particularly cancer.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

4-Oxa-1-azabicyclo(3.2.0)heptan-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development .

Properties

CAS No.

64341-46-4

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

4-oxa-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C5H7NO2/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2

InChI Key

UBIRCWMYTXDXJX-UHFFFAOYSA-N

SMILES

C1COC2N1C(=O)C2

Canonical SMILES

C1COC2N1C(=O)C2

Synonyms

4-OABCH-7-ONE
4-oxa-1-azabicyclo(3.2.0)heptan-7-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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